molecular formula C7H9BrN2O B13133892 1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone

1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B13133892
M. Wt: 217.06 g/mol
InChI Key: LRDGMDWVVIMCOT-UHFFFAOYSA-N
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Description

1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromo group at the 4-position and two methyl groups at the 1 and 5 positions of the pyrazole ring, along with an ethanone group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3,5-dimethylpyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are employed.

    Reduction Reactions: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromo group and the ethanone moiety play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    4-Bromo-1H-pyrazole: Similar structure but lacks the ethanone group.

    1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone: Similar structure but with different substitution patterns.

    4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethanone group.

Uniqueness: 1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

1-(4-bromo-1,5-dimethylpyrazol-3-yl)ethanone

InChI

InChI=1S/C7H9BrN2O/c1-4-6(8)7(5(2)11)9-10(4)3/h1-3H3

InChI Key

LRDGMDWVVIMCOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)C)Br

Origin of Product

United States

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